Butanedioic acid, monocyclohexyl ester, also known as 4-(cyclohexyloxy)-4-oxobutanoic acid, is an organic compound characterized by the presence of a cyclohexyloxy group attached to a butanoic acid backbone. Its molecular formula is with a molecular weight of approximately 199.22 g/mol. The compound's structure allows it to exhibit unique chemical properties due to the combination of the cyclohexyl group and the functional groups present in the butanedioic acid moiety .
Research into the biological activity of butanedioic acid, monocyclohexyl ester suggests potential interactions with various biological targets. The compound may influence enzyme activity and has been studied for its lipophilicity, which enhances its ability to permeate biological membranes. This property could make it a candidate for further investigation in pharmacological applications .
The synthesis methods for butanedioic acid, monocyclohexyl ester include:
Butanedioic acid, monocyclohexyl ester finds applications in various fields:
Studies on the interactions of butanedioic acid, monocyclohexyl ester with biological systems indicate that its cyclohexyloxy group may enhance its interaction with enzymes and receptors. This could lead to varied biological effects depending on the molecular targets involved. The precise mechanisms through which these interactions occur are still under investigation and warrant further research .
Several compounds share structural similarities with butanedioic acid, monocyclohexyl ester:
Butanedioic acid, monocyclohexyl ester is unique due to its specific combination of functional groups that impart distinct chemical and physical properties compared to these similar compounds. This uniqueness makes it particularly valuable for specific applications in research and industry .
The International Union of Pure and Applied Chemistry (IUPAC) designates 4-cyclohexyloxy-4-oxobutanoate as the systematic name for butanedioic acid, monocyclohexyl ester. This nomenclature reflects the compound’s ester functional group, where a cyclohexyl moiety is bonded via an oxygen atom to the carbonyl carbon of the succinic acid backbone.
The molecular structure comprises:
Table 1: Key Structural and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Systematic IUPAC Name | 4-cyclohexyloxy-4-oxobutanoate | |
| Molecular Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| Structural Formula | O=C(OCCCC(=O)O)C1CCCCC1 |
The esterification of butanedioic acid occurs at the fourth carbon, resulting in a monosubstituted derivative. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of the ester carbonyl group (C=O) at ~1700 cm⁻¹ and the cyclohexyl ring’s characteristic C-O stretching vibrations.
This compound has been referenced under multiple synonyms across chemical literature and databases, reflecting evolving naming conventions and regional practices.
Table 2: Common Synonyms and Alternate Designations
The term “cyclohexylsuccinate” emerged in industrial contexts to simplify communication in patent literature. Notably, “monocyclohexyl phthalate” (CHEBI:132609) refers to a structurally distinct phthalate derivative and should not be conflated with this compound.
The Chemical Abstracts Service (CAS) Registry Number 10018-78-7 uniquely identifies butanedioic acid, monocyclohexyl ester across regulatory and scientific platforms. This identifier facilitates unambiguous cross-referencing in global databases:
Traditional esterification approaches for producing butanedioic acid, monocyclohexyl ester rely primarily on direct reaction between succinic acid and cyclohexanol under acidic conditions [33] [34]. The Fischer esterification mechanism represents the most fundamental approach, proceeding through a six-step mechanism involving protonation, addition, deprotonation, protonation, elimination, and deprotonation [33]. This process requires careful optimization of reaction conditions to achieve selective mono-esterification rather than complete diesterification [30] [32].
The traditional approach utilizes strong acid catalysts such as sulfuric acid, phosphoric acid, or tosic acid to facilitate the esterification reaction [33] [34]. The reaction proceeds through formation of a tetrahedral intermediate following nucleophilic attack by cyclohexanol on the protonated carbonyl carbon of succinic acid [33]. Water elimination subsequently occurs to form the desired monoester product, though competing diesterification presents a significant challenge requiring careful stoichiometric control [28] [30].
Continuous extraction methods have proven effective for selective monoester formation, utilizing nonpolar solvents such as cyclohexane to preferentially extract the less polar monoester product from the aqueous reaction mixture [28]. This approach achieves monoester to diester ratios of approximately twenty-five to one under optimized conditions [28]. The process requires maintaining water content above fifty percent on a molar basis to facilitate selective extraction and retard diester formation [28].
Kinetic studies demonstrate that esterification reactions exhibit pseudo-homogeneous behavior with apparent reaction orders of approximately 0.88 for ethanol and 0.92 for carboxylic acids [47]. Temperature significantly influences reaction rates, with increasing temperature promoting molecular collisions and enhancing reaction kinetics [23] [38]. However, equilibrium constants may decrease at elevated temperatures, requiring careful balance between reaction rate and thermodynamic favorability [23].
The equilibrium nature of esterification reactions necessitates strategies to drive completion toward ester formation [33] [34]. Large excess of alcohol, typically making it the solvent, shifts equilibrium toward product formation [33]. Water removal through distillation or desiccant use further enhances conversion by preventing reverse hydrolysis [33] [38].
| Parameter | Optimal Range | Effect on Conversion |
|---|---|---|
| Temperature | 120-140°C | Enhanced reaction rate but reduced equilibrium constant at higher temperatures [9] |
| Catalyst Loading | 2-5 weight percent | Optimal activity at 2-3%, decreased performance above 4% [23] |
| Alcohol to Acid Ratio | 4:1 to 8:1 molar | Higher ratios favor monoester formation [28] |
| Reaction Time | 2-6 hours | Maximum conversion typically achieved within 2-4 hours [23] |
Selective mono-cyclohexylation of succinic acid requires specialized catalytic approaches to prevent over-esterification while maintaining high conversion rates [30] [32]. Ion exchange resins, particularly strongly acidic resins like Amberlyst-15, demonstrate excellent selectivity for monoester formation when employed under appropriate conditions [30] [32].
The Steglich esterification methodology offers superior control for selective mono-esterification, employing dicyclohexylcarbodiimide as coupling reagent and 4-dimethylaminopyridine as catalyst [29] [31]. This approach operates under mild conditions at room temperature, making it particularly suitable for sensitive substrates [29]. The mechanism involves formation of an O-acyl urea intermediate that transfers the acyl group to dimethylaminopyridine, which subsequently reacts with cyclohexanol to form the desired ester [31].
Solid acid catalysts provide significant advantages for industrial applications, including ease of separation, catalyst recyclability, and reduced corrosion issues [44] [45]. Magnetic-responsive solid acid catalysts based on poly(ionic liquid)s demonstrate exceptional performance, achieving palmitic acid conversion rates of 94% under optimized conditions [44]. These systems operate effectively at 70°C with catalyst loadings of 10 weight percent and methanol to acid ratios of 12:1 [44].
Zeolite-based catalysts offer another promising approach for selective esterification reactions [50]. These materials provide tunable acidity and well-defined pore structures that can enhance selectivity toward monoester formation [50]. The catalytic activity correlates directly with the acid site density, with conversions above 80% achieved when acid content exceeds 0.06 millimoles per gram [50].
| Catalyst Type | Conversion (%) | Selectivity | Operating Conditions |
|---|---|---|---|
| Amberlyst-15 | 70-85 | High monoester selectivity | 78-120°C, 1-5 wt% catalyst [12] |
| Steglich System | 85-90 | Excellent mono-selectivity | Room temperature, mild conditions [29] |
| Magnetic PIL Catalysts | 94 | Good selectivity | 70°C, 10 wt% catalyst [44] |
| Zeolite Catalysts | 80+ | Variable | Depends on Si/Al ratio [50] |
Lipase-catalyzed esterification presents an environmentally friendly alternative for selective monoester synthesis [39] [40]. Immobilized Candida antarctica lipase B demonstrates excellent activity for esterification reactions, achieving conversion rates of 85% under optimized conditions [23]. The enzymatic approach operates at mild temperatures of 41°C with reaction times of approximately 272 minutes [23].
Thermostable lipases from Geobacillus zalihae show particular promise for esterification reactions in ionic liquid media [43]. These enzymes maintain activity at elevated temperatures while providing excellent selectivity for monoester formation [43]. The reaction proceeds rapidly in ionic liquid systems, achieving maximum conversion within two hours compared to typical 72-hour reaction times in organic solvents [43].
Bio-based succinic acid production has emerged as a sustainable alternative to petrochemical routes, utilizing renewable feedstocks through fermentation processes [13] [15]. BIOSUCCINIUM represents a leading example of 100% bio-based succinic acid produced via patented fermentation using sustainable biomass [13]. This biotechnological approach employs unique low pH yeast processes that convert plant-based resources into high-quality succinic acid suitable for downstream esterification [13].
Multiple fermentation pathways enable succinic acid biosynthesis, including the reductive branch of the tricarboxylic acid cycle coupled with phosphoenolpyruvate carboxylase [6]. This pathway converts phosphoenolpyruvate and carbon dioxide into oxaloacetate, which subsequently undergoes reduction to malate, then fumarate, and finally succinic acid through fumarate reductase [6]. The stoichiometric ratio achieves one mole of succinic acid per mole of phosphoenolpyruvate and carbon dioxide [6].
Renewable feedstocks for bio-based succinic acid span first, second, and third-generation sources [19]. Glucose from agricultural sugars represents the most established feedstock, with glycerol and corn stover emerging as economically attractive alternatives [19]. Techno-economic analysis indicates glycerol as the optimal feedstock, producing bio-succinic acid at selling prices of 1.6-1.9 USD per kilogram through optimized processing pathways [19].
Seaweed-based production, while less economically favorable, demonstrates the versatility of biological production systems [19]. Saccharina japonica presents challenges due to high feedstock costs and enzymatic difficulties in hydrolyzing alginate, which comprises 25-30 weight percent of the carbohydrate fraction [19]. However, successful demonstration of production from this third-generation feedstock expands potential resource bases [19].
| Feedstock Type | Production Cost (USD/kg) | Yield Characteristics | Environmental Impact |
|---|---|---|---|
| Glucose | 1.8-2.1 | High conversion efficiency | Moderate carbon footprint [19] |
| Glycerol | 1.6-1.9 | Best overall economics | Lowest environmental impact [19] |
| Corn Stover | 1.7-2.0 | Good lignocellulosic potential | Reduced greenhouse gas emissions [19] |
| Seaweed | >2.5 | Limited by alginate hydrolysis | Variable impact [19] |
Engineered microorganisms demonstrate remarkable improvements in succinic acid production capabilities [18] [26]. Issatchenkia orientalis, an acid-tolerant yeast, achieves exceptional titers of 109.5 grams per liter in minimal medium and 104.6 grams per liter in sugarcane juice medium under low pH conditions [18]. Fed-batch fermentation in pilot-scale systems reaches 63.1 grams per liter with direct crystallization yields of 64% [18].
Enhanced strains of Mannheimia succiniciproducens achieve ultra-high production levels through metabolic optimization [26]. The PALK strain, engineered by deleting phosphate acetyltransferase, acetate kinase, and lactate dehydrogenase, produces 110.25 grams per liter of succinic acid with yields of 1.42 moles per mole glucose equivalent [26]. Dual carbon source strategies using glucose and glycerol provide additional reducing equivalents, enhancing overall productivity [26].
Industrial-scale production of butanedioic acid, monocyclohexyl ester faces significant technical and economic challenges requiring comprehensive optimization strategies [21] [22]. Downstream processing costs represent the most substantial bottleneck, accounting for more than 60% of total production costs in fermentation-based processes [21]. Purification complexity increases substantially when dealing with bio-based feedstocks containing proteins, microbial cells, carbohydrates, and cell debris [22].
The traditional approach of neutral pH fermentation generates succinic acid salts, greatly complicating downstream processing [22]. Low pH fermentation using acid-tolerant microorganisms like Issatchenkia orientalis addresses this challenge by producing free acid directly, enabling simpler purification through crystallization [18] [21]. This approach achieves 64% crystallization yields from pilot-scale fermentation, demonstrating industrial viability [18].
Reactive distillation emerges as a promising technology for integrating esterification and separation operations [51] [54]. This approach combines chemical reaction and distillative separation in a single unit, providing significant capital and operating cost advantages [51]. The process maintains reactants closer to stoichiometric proportions while continuously removing products, driving reactions toward completion [51].
Vapor permeation-assisted esterification coupled with reactive distillation demonstrates excellent performance for carboxylic acid ester production [52]. The integrated system employs fractionating columns to shift conversion beyond thermodynamic equilibrium by continuous water removal [52]. Hydrophilic polymeric membranes successfully dehydrate distillate streams before returning dehydrated ethanol to the reactor, enabling complete conversion of organic acids to corresponding esters [52].
| Process Configuration | Conversion (%) | Energy Efficiency | Capital Cost Reduction |
|---|---|---|---|
| Traditional Batch | 65-80 | Baseline | Baseline |
| Reactive Distillation | 95-99 | 20-30% improvement | 40-60% reduction [51] |
| Vapor Permeation Integration | >99 | 35-45% improvement | 50-70% reduction [52] |
| Membrane-Assisted Processing | 90-95 | 25-35% improvement | 30-50% reduction [53] |
Advanced membrane technologies offer significant improvements for product concentration and purification [53]. High-pressure reverse osmosis achieves concentration factors of 4.0 for carboxylic acids compared to 2.6-3.2 for conventional reverse osmosis membranes [53]. Integration of high-pressure reverse osmosis into in situ product recovery processes increases final product concentration by more than five-fold while reducing organic solvent usage by 76% [53].
Liquid-liquid extraction using specialized solvents provides effective separation of carboxylic acids from complex fermentation broths [53] [56]. Oleyl alcohol demonstrates exceptional selectivity, achieving extraction efficiencies of 85% for caproic acid and 97% for caprylic acid [56]. The extraction process effectively purifies target acids while allowing shorter-chain carboxylic acids to return to bioreactors for further chain elongation [53].
Aqueous two-phase systems composed of ethanol and salts offer innovative approaches for succinic acid recovery from fermentation broths [55]. Ammonium sulfate provides the highest extractability, with succinic acid co-extracting with water to the ethanol-rich phase [55]. Subsequent esterification of extracted succinic acid with ethanol produces diethyl succinate with significantly different physicochemical properties facilitating further purification [55].
Techno-economic analysis indicates bio-based succinic acid production achieves financial viability while reducing greenhouse gas emissions by 34-90% relative to fossil-based processes [18]. Life cycle assessment demonstrates that optimal pathways from glycerol provide the most environmentally friendly processing route, followed by corn stover, glucose, and seaweed feedstocks [19].
Process intensification through integration of high-pressure reverse osmosis concentration leads to estimated 53% reduction in production costs and 46% reduction in greenhouse gas emissions [53]. These improvements considerably exceed performance gains from conventional reverse osmosis integration, highlighting the importance of advanced membrane technologies for sustainable production [53].
Butanedioic acid, monocyclohexyl ester, systematically named 4-cyclohexyloxy-4-oxobutanoic acid, possesses the molecular formula C₁₀H₁₆O₄ with a molecular weight of 200.23 g/mol [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 10018-78-7 [4] [5] [3]. The exact mass determination yields 200.10486 g/mol, providing precise molecular weight confirmation for analytical purposes [1] [6] [3].
The stoichiometric composition reveals a balanced arrangement of functional groups, with the molecule containing two oxygen atoms participating in ester functionality, one oxygen atom in the free carboxylic acid group, and one oxygen atom contributing to the carbonyl group of the ester [1] [3]. The structural framework consists of a four-carbon butanedioic acid backbone with one terminal carboxylic acid group esterified to a cyclohexanol moiety [3].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₄ | Multiple sources |
| Molecular Weight (g/mol) | 200.23 | PubChem CID 120922 [3] |
| Exact Mass (g/mol) | 200.10486 | ChemSpider ID 107932 [1] |
| CAS Registry Number | 10018-78-7 | Multiple chemical databases [4] [5] [3] |
| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid | IUPAC nomenclature [3] |
The compound exhibits structural characteristics consistent with monoester derivatives of dicarboxylic acids. Unlike symmetric diesters, this monoester retains one free carboxylic acid functionality, creating an amphiphilic molecular structure with distinct hydrophilic and hydrophobic regions [3]. The cyclohexyl moiety contributes significantly to the molecular volume and influences the compound's physicochemical behavior [1] [3].
Structural isomerism considerations for this compound involve potential positional isomers based on the esterification site. However, the systematic nomenclature as the 4-substituted derivative indicates specific regioselectivity in the esterification pattern [3]. The six-membered cyclohexyl ring adopts preferred chair conformations, with the ester linkage typically occupying an equatorial position to minimize steric hindrance [8].
The molecular architecture incorporates key structural identifiers including InChI notation InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) and SMILES representation C1CCC(CC1)OC(=O)CCC(=O)O [1] [5] [3]. These standardized identifiers provide unambiguous structural representation for computational and database applications.
The solubility characteristics of butanedioic acid, monocyclohexyl ester reflect the compound's amphiphilic nature, combining hydrophilic carboxylic acid functionality with a hydrophobic cyclohexyl moiety [9] [10]. The presence of the cyclohexyl group significantly influences the overall solubility behavior, generally favoring organic solvent systems over aqueous environments [9].
In aqueous systems, the compound demonstrates limited water solubility due to the dominant hydrophobic character imparted by the cyclohexyl ring structure [11] [9]. The free carboxylic acid group provides some degree of water interaction through hydrogen bonding capabilities, but this polar contribution is insufficient to overcome the hydrophobic effects of the six-membered saturated ring system [11] [12]. Comparative analysis with related monomethyl succinate, which shows slight water solubility, suggests that the cyclohexyl substitution substantially reduces aqueous solubility [11].
| Solvent System | Solubility Description | Comments |
|---|---|---|
| Water | Low solubility due to hydrophobic cyclohexyl group | Carboxylic acid group provides some polarity [11] [9] |
| Organic Solvents (General) | Good solubility reflecting hydrophobic character | Cyclohexyl moiety dominates solubility behavior [9] |
| Chloroform | Soluble (based on related compounds) | Typical for ester compounds with aromatic/cyclic groups [12] |
| Polar Organic Solvents | Variable solubility depending on polarity | Influenced by hydrogen bonding capability [12] |
The compound exhibits favorable solubility in organic solvents, particularly those of moderate polarity that can accommodate both the ester functionality and the cyclic alkyl substituent [9] [12]. Chloroform and similar halogenated solvents typically provide good solvation for compounds containing both ester and carboxylic acid functional groups [12]. The solubility behavior in alcoholic solvents likely depends on the alcohol chain length, with shorter alcohols potentially showing reduced compatibility due to the bulky cyclohexyl group [9].
Solubility in nonpolar organic solvents such as hexane or cyclohexane may be limited despite the presence of the cyclohexyl group, as the polar carboxylic acid and ester functionalities require some degree of polar interaction for effective solvation [13]. The compound's behavior in binary solvent systems suggests that mixed solvents containing both polar and nonpolar components may provide optimal solubility conditions [14] [13].
The cyclohexyl moiety's conformational flexibility influences solubility patterns, as different chair conformations may present varying molecular surface areas and dipole orientations to solvent molecules [10] [8]. This conformational factor contributes to the complex solubility behavior observed in different solvent environments [10].
The thermal stability of butanedioic acid, monocyclohexyl ester follows patterns characteristic of organic esters containing cycloalkyl substituents [15] [16] [17]. Based on thermal decomposition studies of related cyclohexyl esters, the compound likely exhibits moderate thermal stability with decomposition occurring in the temperature range of 200-300°C [15] [16].
Thermal decomposition mechanisms for cyclohexyl acetates and similar esters indicate that the primary decomposition pathway involves ester bond cleavage followed by elimination of the cyclohexanol moiety [15]. The decomposition process typically proceeds through homogeneous, unimolecular pathways in inert atmospheres [15]. For cyclohexyl acetate, thermal decomposition shows activation energies consistent with C-O bond breaking in the ester linkage [15].
| Property | Value/Description | Reference Basis |
|---|---|---|
| Thermal Decomposition Pattern | Expected ester bond cleavage followed by cyclohexanol elimination | Cyclohexyl acetate thermal decomposition studies [15] |
| Expected Decomposition Temperature | Estimated 200-300°C (based on similar esters) | Related succinate ester thermal behavior [17] |
| Phase Transition Behavior | Solid to liquid transition expected at moderate temperatures | General organic compound phase behavior |
| Thermal Stability Classification | Moderate thermal stability typical of organic esters | Ester functional group thermal characteristics [17] |
The thermal decomposition of the cyclohexyl ring system itself occurs at significantly higher temperatures, with cyclohexane decomposition requiring temperatures above 1000 K for substantial conversion [16]. This suggests that under moderate heating conditions, the ester linkage represents the most thermally labile component of the molecular structure [15] [16].
Phase transition behavior for the compound likely includes solid-to-liquid transitions at moderate temperatures, influenced by the molecular packing arrangements in the crystalline state [17]. The presence of both hydrogen bonding capabilities through the carboxylic acid group and van der Waals interactions through the cyclohexyl moiety affects the intermolecular forces governing phase transitions [17].
Thermogravimetric analysis of related poly(alkylene succinate)s demonstrates maximum decomposition rates occurring between 420-430°C, suggesting that the succinate backbone contributes to thermal stability [17]. However, the presence of the cyclohexyl ester functionality may lower the overall decomposition temperature compared to polymeric succinate systems [17].
The thermal stability is also influenced by the molecular environment and potential for intramolecular interactions. The free carboxylic acid group may participate in hydrogen bonding that could either stabilize the molecule against thermal decomposition or facilitate intramolecular rearrangements at elevated temperatures [17].
Fourier Transform Infrared spectroscopy provides definitive identification of butanedioic acid, monocyclohexyl ester through characteristic absorption bands corresponding to its functional groups [18] [19] [20]. The infrared spectrum exhibits distinct carbonyl stretching vibrations for both the free carboxylic acid and ester functionalities [18] [19].
The carboxylic acid carbonyl stretch appears in the range of 1700-1735 cm⁻¹, characteristic of the C=O bond in carboxylic acids [18] [20]. This absorption is typically sharp and well-defined, providing unambiguous identification of the free acid functionality [18]. The ester carbonyl stretch occurs in the broader range of 1630-1750 cm⁻¹, often appearing at slightly different frequencies than the carboxylic acid carbonyl due to different electronic environments [18] [19].
| Technique | Characteristic Peak/Signal | Expected Range/Value | Identification Significance |
|---|---|---|---|
| FT-IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1700-1735 cm⁻¹ | Confirms carboxylic acid functionality [18] [20] |
| FT-IR Spectroscopy | C=O Stretch (Ester) | 1630-1750 cm⁻¹ | Confirms ester functionality [18] [19] |
| FT-IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Confirms free carboxylic acid group [18] |
| FT-IR Spectroscopy | C-H Stretch (Cyclohexyl) | 2800-3000 cm⁻¹ | Confirms cyclohexyl ring presence [18] |
The broad O-H stretching vibration of the carboxylic acid group appears between 2500-3300 cm⁻¹, often overlapping with C-H stretching absorptions [18]. This broad absorption band results from hydrogen bonding interactions between carboxylic acid groups in the solid state or solution [18] [20].
Cyclohexyl C-H stretching vibrations occur in the 2800-3000 cm⁻¹ region, providing evidence for the saturated ring system [18]. Additional characteristic absorptions include C-C stretching and bending modes associated with the cyclohexyl ring structure, typically appearing in the fingerprint region below 1500 cm⁻¹ [18] [19].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns for the cyclohexyl and succinate portions of the molecule [21] [22]. The cyclohexyl protons appear as complex multiplets in the δ 1.2-2.0 ppm region, reflecting the multiple magnetically nonequivalent proton environments within the six-membered ring system [22].
The methylene protons of the succinate backbone typically resonate as multiplets in the δ 2.6-2.8 ppm range, showing characteristic coupling patterns consistent with the -CH₂CH₂- connectivity [21]. The carboxylic acid proton, when observable, appears as a broad singlet in the δ 10-12 ppm region, often exchange-broadened due to rapid proton exchange processes [22].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information through characteristic chemical shifts for different carbon environments [21] [22]. The carbonyl carbons of both the ester and carboxylic acid functionalities resonate in the δ 170-180 ppm region, with subtle differences reflecting their distinct electronic environments [21] [22].
Cyclohexyl carbons appear in the aliphatic region between δ 20-80 ppm, with the carbon bearing the ester oxygen appearing further downfield due to the electron-withdrawing effect of the ester linkage [22]. The succinate methylene carbons typically resonate around δ 28-30 ppm [21].
Mass spectrometric analysis provides molecular weight confirmation and structural fragmentation information for butanedioic acid, monocyclohexyl ester [6] [23]. Under positive ion electrospray ionization conditions, the compound typically produces a protonated molecular ion [M+H]⁺ at m/z 201.11214 [6].
| Technique | Characteristic Peak/Signal | Expected Range/Value | Identification Significance |
|---|---|---|---|
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 201.11214 | Molecular weight confirmation [6] |
| Mass Spectrometry | Base Peak | Expected around m/z 83 (cyclohexyl fragment) | Structural fragmentation pattern [23] |
| NMR Spectroscopy | ¹H NMR Cyclohexyl Signals | δ 1.2-2.0 ppm (multiplets) | Cyclohexyl ring characterization [22] |
| NMR Spectroscopy | ¹³C NMR Carbonyl Signals | δ 170-180 ppm (C=O carbons) | Carbonyl carbon identification [21] [22] |
Characteristic fragmentation patterns include loss of the cyclohexyl moiety (m/z 83) and formation of succinate-related fragments [23] [24]. The base peak often corresponds to the cyclohexyl cation fragment, reflecting the stability of the six-membered ring system under mass spectrometric conditions [23].
Electron ionization mass spectrometry produces extensive fragmentation patterns characteristic of both the cyclohexyl and succinate portions of the molecule [23] [24]. The molecular ion peak may be of low intensity due to ready fragmentation of the ester bond, making chemical ionization techniques preferable for molecular weight determination [23].